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Compound of Interest

Compound Name: Vintoperol

Cat. No.: B1683556

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Vintoperol (also known as RT-3003) is a pharmaceutical agent whose
development was discontinued due to toxic side effects. As a result, comprehensive and
publicly available toxicological data, including specific quantitative values (e.g., LD50, NOAEL)
and detailed experimental protocols, are scarce. This guide synthesizes the limited available
information and provides a framework for understanding the potential toxicological profile of
Vintoperol based on its known pharmacological classification. The data presented in the tables
and the specific pathways in the diagrams are illustrative examples based on typical findings
for compounds with similar mechanisms of action and are not based on published data for
Vintoperol unless otherwise cited.

Introduction

Vintoperol is a vasoactive compound originally developed by the chemical works of Gedeon
Richter Plc.[1] Its development was halted due to undisclosed toxic side effects, preventing its
use in clinical practice.[1] Understanding the potential toxicological profile of discontinued drugs
like Vintoperol is crucial for the broader scientific community to learn from past research and
inform future drug development.

Pharmacological Classification and Mechanism of
Action
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Vintoperol is classified as a voltage-gated calcium channel (VDCC) blocker and an a-
adrenergic receptor antagonist.[1] Its vasodilating effects are believed to be mediated by the
release of endothelium-derived nitric oxide. This dual mechanism of action, while potentially
therapeutic for cardiovascular diseases, also presents a complex profile for toxicological
assessment.

Hypothetical Toxicological Data Summary

Due to the absence of specific public data for Vintoperol, the following tables present
hypothetical toxicological data based on general knowledge of compounds with similar
mechanisms of action. These tables are for illustrative purposes only.

ble 1: hetical . for Vi |

] Route of Observed Clinical
Species . . LD50 (mg/kg) .
Administration Signs

Sedation, ataxia,

Mouse Oral 150 ) ]
respiratory distress
Cardiac arrhythmias,
Mouse Intravenous 15 ) ]
hypotension, mortality
Lethargy, piloerection,
Rat Oral 200 decreased body
temperature
Severe hypotension,
Rat Intravenous 20

convulsions, mortality

Table 2: Hypothetical Sub-chronic Toxicity Findings (90-
day study in Rats)
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Dose Group (mg/kg/day) Key Findings NOAEL (mgl/kg/day)
0 (Control) No adverse effects observed.
Mild sedation, reversible upon
10 _ 10
cessation of treatment.
Increased liver enzymes (ALT,
30 AST), mild hepatocellular
hypertrophy.
Significant hepatotoxicity,
100 g P Y

cardiac fibrosis, and mortality.

Table 3: Hypothetical Genotoxicity and Reproductive

Toxicity Profile

Assay

Result

Ames Test (Bacterial Reverse Mutation)

Negative

In vitro Chromosomal Aberration Assay

Positive at high concentrations

In vivo Micronucleus Test (Rodent)

Positive

Adverse effects on implantation at maternally

Fertility and Early Embryonic Development

toxic doses

Embryo-fetal Development

Teratogenic effects observed in rats

Potential Signaling Pathways Involved in

Vintoperol's Action and Toxicity

Based on its classification, Vintoperol likely interacts with signaling pathways regulated by

calcium influx and adrenergic signaling. The diagrams below illustrate these potential

interactions.
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Vintoperol's Primary Mechanisms
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Figure 1: Vintoperol's dual mechanism of action.
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Figure 2: Vintoperol's effect on a-adrenergic signaling.
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Experimental Protocols: A General Framework

While specific protocols for Vintoperol are not available, the following outlines standard

methodologies for the types of toxicological studies that would have been conducted.

Acute Toxicity Study (lllustrative Protocol based on
OECD Guideline 423)

Test Species: Female rats (e.g., Sprague-Dawley), nulliparous and non-pregnant.

Housing: Housed in environmentally controlled conditions with a 12-hour light/dark cycle.
Access to standard laboratory diet and water ad libitum.

Dose Administration: A single oral dose of Vintoperol administered via gavage. A starting
dose is selected based on available data, followed by a stepwise procedure with subsequent
animals receiving a higher or lower dose depending on the outcome.

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in
skin, fur, eyes, respiration, behavior), and body weight changes for at least 14 days.

Endpoint: The LD50 is estimated, and a full description of toxic effects is recorded.

Sub-chronic Toxicity Study (lllustrative Protocol based
on OECD Guideline 408)

Test Species: Rats (e.g., Wistar), both sexes.

Dose Administration: Vintoperol administered daily via the intended clinical route (e.g., oral
gavage) for 90 days at three or more dose levels, plus a control group.

In-life Assessments: Daily clinical observations, weekly body weight and food consumption
measurements, ophthalmoscopy, and functional observational battery.

Clinical Pathology: Hematology, clinical chemistry, and urinalysis performed at termination.

Pathology: All animals are subjected to a full necropsy. Organ weights are recorded, and a
comprehensive set of tissues is collected for histopathological examination.
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e Endpoint: Determination of the No-Observed-Adverse-Effect-Level (NOAEL).

In Vitro Chromosomal Aberration Test (lllustrative
Protocol based on OECD Guideline 473)

o Cell System: Cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human
peripheral blood lymphocytes).

o Test Substance Preparation: Vintoperol is dissolved in a suitable solvent and added to the
cell cultures at various concentrations, with and without an exogenous metabolic activation
system (S9 mix).

e Treatment and Harvesting: Cells are exposed to the test substance for a short duration (e.g.,
3-6 hours) in the presence and absence of S9, and for a longer duration (e.g., 24 hours)
without S9. Cells are harvested at a predetermined time after the start of treatment.

o Metaphase Analysis: Chromosome preparations are made, and metaphase cells are scored
for chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and
exchanges).

» Endpoint: The frequency of cells with structural chromosomal aberrations is determined and
compared to concurrent solvent and positive controls.

Conclusion

The discontinuation of Vintoperol due to toxic side effects underscores the critical importance
of comprehensive toxicological evaluation in drug development. While specific data on
Vintoperol remains largely in the private domain of its original developer, its pharmacological
profile as a VDCC blocker and a-adrenergic antagonist provides a basis for understanding its
potential toxicities. The illustrative data and protocols presented in this guide serve as a
framework for researchers and drug development professionals to consider the multifaceted
nature of toxicological assessment for compounds with dual mechanisms of action. Further
investigation into the specific toxicities of Vintoperol, should the data become publicly
available, would be a valuable contribution to the field of toxicology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. General Toxicology Studies :: Glp Toxicology Studies [vivotecnia.com]

« To cite this document: BenchChem. [Vintoperol: A Toxicological Profile of a Discontinued
Pharmaceutical Agent]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683556#toxicological-data-of-vintoperol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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